molecular formula C8H5ClFNO B13507076 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene

1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene

Cat. No.: B13507076
M. Wt: 185.58 g/mol
InChI Key: HCZAWMRRIIBLRC-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is an aromatic compound with a benzene ring substituted with chlorine, fluorine, isocyanate, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-fluoro-2-isocyanato-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and reduction steps. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride or sulfuric acid.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Isocyanate Reactions: Amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The chlorine and fluorine atoms on the benzene ring influence the compound’s reactivity and selectivity in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is unique due to the combination of chlorine, fluorine, isocyanate, and methyl groups on the benzene ring. This unique substitution pattern imparts specific reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science .

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

1-chloro-5-fluoro-2-isocyanato-4-methylbenzene

InChI

InChI=1S/C8H5ClFNO/c1-5-2-8(11-4-12)6(9)3-7(5)10/h2-3H,1H3

InChI Key

HCZAWMRRIIBLRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)N=C=O

Origin of Product

United States

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